molecular formula C13H20O B8670685 4-Hexylanisole

4-Hexylanisole

Cat. No. B8670685
M. Wt: 192.30 g/mol
InChI Key: IAINKDPTJUTRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06307087B1

Procedure details

An oven-dried resealable Schlenk tube was capped with a rubber septum, cooled under an argon purge, charged with 1-hexene (0.19 mL, 1.5 mmol), and cooled to 0° C. A solution of 9-BBN in THF (3 mL, 1.5 mmol, 0.5 M) was added, the flask was stirred at 0° C. for 15 min, then warmed to room temperature and stirred for 5 h. 4-Chloroanisole (0.12 mL, 1.0 mmol) was added, the septum was removed, and palladium acetate (4.4 mg, 0.02 mmol, 2 mol %), ligand 2 (11.9 mg, 0.03 mmol, 3 mol %), and cesium fluoride (456 mg, 3.0 mmol) were added under a stream of argon. The septum was replaced and the flask was purged with argon for 30 s. Dioxane (2 mL) was added, the septum was removed, the tube was sealed with a teflon screw cap, and the mixture was stirred at rt for 2 min. The reaction mixture was then heated to 50° C. with stirring for 22 h, at which time GC analysis showed the aryl chloride had been completely consumed. The mixture was cooled to room temperature, diluted with ether (20 mL), and poured into a separatory funnel. The mixture was washed with 1 M aqueous NaOH (20 mL), the layers were separated, and the aqueous phase was extracted with ether (20 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was purified by flash chromatography to afford 170 mg (89%) of a colorless oil: 1H NMR (300 MHz, CDCl3) δ 7.09 (d, 2H, J=8.8 Hz), 6.82 (d, 2H, J=8.6 Hz), 3.78 (s, 3H), 2.54 (t, 2H, J=7.5 Hz), 1.54-1.60 (m, 2H), 1.28-1.35 (m, 6H), 0.88 (t, 3H, J=6.8 Hz); 13C NMR (125 MHz, CDCl3) δ 157.6, 135.0, 129.2, 113.6, 55.2, 35.0, 31.73, 31.70, 28.9, 22.6, 14.1; IR (neat, cm−1) 2926, 1513, 1243, 1038, 822. Anal Calcd for C13H20O: C, 81.20; 11, 10.48. Found: C, 81.19; H, 10.62.
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Quantity
456 mg
Type
reactant
Reaction Step Four
Quantity
4.4 mg
Type
catalyst
Reaction Step Four
Name
ligand 2
Quantity
11.9 mg
Type
catalyst
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
C=CCCCC.B1[CH:12]2[CH2:13][CH2:14][CH2:15][CH:8]1[CH2:9][CH2:10][CH2:11]2.C1COCC1.ClC1C=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=1.[F-].[Cs+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC(C)=CC=1C1C=CC=C(C)C=1>[CH2:11]([C:10]1[CH:9]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:8] |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.19 mL
Type
reactant
Smiles
C=CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.12 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Step Four
Name
Quantity
456 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
4.4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
ligand 2
Quantity
11.9 mg
Type
catalyst
Smiles
CC1=C(C=C(C=C1)C)C1=CC(=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the flask was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried resealable Schlenk tube was capped with a rubber septum
TEMPERATURE
Type
TEMPERATURE
Details
cooled under an argon
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the septum was removed
CUSTOM
Type
CUSTOM
Details
the flask was purged with argon for 30 s
Duration
30 s
ADDITION
Type
ADDITION
Details
Dioxane (2 mL) was added
CUSTOM
Type
CUSTOM
Details
the septum was removed
CUSTOM
Type
CUSTOM
Details
the tube was sealed with a teflon
CUSTOM
Type
CUSTOM
Details
screw cap
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 2 min
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 50° C.
STIRRING
Type
STIRRING
Details
with stirring for 22 h, at which time GC analysis
Duration
22 h
CUSTOM
Type
CUSTOM
Details
had been completely consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ether (20 mL)
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
The mixture was washed with 1 M aqueous NaOH (20 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.